molecular formula C16H17N B1614808 Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine CAS No. 10122-95-9

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine

Cat. No.: B1614808
CAS No.: 10122-95-9
M. Wt: 223.31 g/mol
InChI Key: BPBOJZFNHXUUNG-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine is officially identified by the Chemical Abstracts Service Registry Number 10122-95-9, establishing its unique chemical identity within the global chemical database system. The compound possesses the molecular formula C16H17N and exhibits a molecular weight of 223.3129 atomic mass units. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is BPBOJZFNHXUUNG-UHFFFAOYSA-N, providing a standardized computational representation of its molecular structure.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex tricyclic systems. Alternative nomenclature systems have designated this compound as 1,4(1,4)-dibenzenacyclohexaphan-12-amine, reflecting its structural relationship to cyclophane architectures. The Simplified Molecular Input Line Entry System representation of the compound is expressed as NC1=C2\C=C\C(=C/1)CCC1=CC=C(C=C1)CC2, providing a linear notation that captures the essential connectivity and stereochemical features of the molecule.

Property Value Reference
Molecular Formula C16H17N
Molecular Weight 223.3129 g/mol
Chemical Abstracts Service Number 10122-95-9
International Chemical Identifier Key BPBOJZFNHXUUNG-UHFFFAOYSA-N
MDL Number MFCD00231296

The structural complexity of this compound necessitates careful consideration of its stereochemical features and conformational properties. The tricyclic framework incorporates multiple stereocenters and exhibits specific geometric constraints that influence its three-dimensional structure and subsequent chemical behavior. The presence of the amine functional group at the 5-position adds additional complexity to the molecular architecture and provides a site for potential chemical modifications and interactions.

Historical Context and Discovery

The development of tricyclic compounds containing complex fused ring systems has been a significant focus of organic chemistry research for several decades. The historical context of tricyclic compound discovery can be traced back to the 1940s when researchers first began investigating systematic approaches to constructing molecules with multiple fused aromatic rings. The evolution of tricyclic chemistry has been particularly influenced by the pharmaceutical industry's need for novel molecular scaffolds that could serve as platforms for drug development initiatives.

The specific historical trajectory of this compound development is closely connected to advances in synthetic methodology for constructing complex polycyclic architectures. Recent research has demonstrated that chemists at Osaka University developed highly efficient methodologies for producing chiral multi-centered fused tricyclic compounds, focusing on molecules where the core structure is frequently found in bioactive compounds including various medicines. This research represented a significant advancement in asymmetric synthesis and selective preparation of single enantiomers of complex molecules.

The synthesis of tricyclic scaffolds has been revolutionized by the development of novel catalytic systems that enable precise control over stereochemistry and ring formation. Researchers have successfully employed organometallic nickel-based chiral catalysts to construct tricyclic scaffolds with multiple chiral centers, starting from simple phenolic precursors and building additional rings through sophisticated cyclization reactions. These methodological advances have made previously inaccessible tricyclic architectures, including compounds related to this compound, more readily available for detailed study and application.

The historical significance of tricyclic compound research extends beyond purely synthetic considerations to encompass broader implications for molecular design and structure-activity relationships. Early investigations into tricyclic structures laid the groundwork for understanding how complex ring systems influence molecular properties such as stability, reactivity, and biological activity patterns.

Structural Classification within Tricyclic Compounds

Tricyclic compounds represent a diverse class of chemical structures characterized by the presence of three interconnected ring systems. Within this broad classification, this compound occupies a specific niche defined by its unique ring fusion pattern and functional group arrangement. The compound's structural architecture places it within the subcategory of bridged tricyclic systems, distinguishing it from linear or angular tricyclic arrangements commonly encountered in other molecular frameworks.

The structural classification of this compound is further refined by considering its relationship to cyclophane architectures. Cyclophanes constitute a specialized class of hydrocarbons consisting of aromatic units connected by chains that form bridges between non-adjacent positions of the aromatic rings. The tricyclic structure of this compound exhibits clear similarities to cyclophane architectures, particularly in its bridged aromatic system and three-dimensional structural constraints.

The ring system topology of this compound can be analyzed through its specific bridging pattern, designated by the nomenclature [8.2.2.24,7]. This notation indicates the presence of bridges containing eight, two, and two atoms respectively, with the superscript notation 24,7 specifying the positions of the secondary bridge connections. This bridging pattern creates a highly constrained three-dimensional architecture that significantly influences the compound's conformational preferences and chemical reactivity profiles.

Structural Feature Description Classification Impact
Ring Fusion Pattern [8.2.2.24,7] bridged system Defines spatial constraints
Aromatic Character Hexaene system with multiple double bonds Influences electronic properties
Functional Group Primary amine at 5-position Determines reactivity profile
Stereochemical Complexity Multiple potential chiral centers Affects synthetic accessibility

The compound's position within the broader landscape of tricyclic structures is also defined by its electronic characteristics. The presence of multiple conjugated double bonds within the hexadeca framework creates an extended π-electron system that contributes to the molecule's stability and spectroscopic properties. This electronic structure places the compound within the category of aromatic tricyclic systems, although the specific degree of aromaticity may be influenced by the structural constraints imposed by the bridging pattern.

Comparative structural analysis reveals that this compound shares certain architectural features with other complex tricyclic scaffolds that have been investigated for their potential applications in drug discovery programs. The compound's structural relationship to established pharmaceutical scaffolds suggests potential utility in medicinal chemistry applications, although such applications fall outside the scope of the current structural classification analysis.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research extends across multiple dimensions of chemical investigation. The compound serves as an important model system for understanding the fundamental principles governing complex tricyclic architectures and their associated properties. Research involving this compound contributes to the broader scientific understanding of structure-property relationships in highly constrained molecular systems.

One of the most significant aspects of research involving this tricyclic compound relates to the development of novel synthetic methodologies for constructing complex polycyclic frameworks. Recent studies have demonstrated that novel molecular scaffolds incorporating tricyclic architectures can be successfully synthesized and incorporated into new analogues of biologically active molecules across multiple target classes. These investigations have shown the use of tricyclic scaffolds to synthesize potent inhibitors of various enzymatic systems, demonstrating the versatility and utility of complex tricyclic frameworks in chemical research.

The compound's significance is further amplified by its role in advancing understanding of three-dimensional aromaticity phenomena. Research into cyclophane systems, which share structural similarities with this compound, has revealed fascinating insights into the interactions between aromatic systems in constrained geometries. Studies of macrocyclic molecules containing aromatic subunits connected in face-to-face orientations through spacers have provided valuable information about through-space interactions between aromatic systems.

The investigation of three-dimensional aromaticity in complex tricyclic systems has significant implications for understanding molecular stability and reactivity patterns. Research has shown that cyclophane systems exhibit three-dimensional spatial current channels between aromatic subunits, providing experimental evidence for attractive interactions between aromatic π-systems in specific geometric arrangements. These findings contribute to the fundamental understanding of non-covalent interactions in complex molecular architectures.

Research Domain Contribution Impact
Synthetic Methodology Novel scaffold construction Enhanced synthetic accessibility
Structural Chemistry Three-dimensional constraints Improved understanding of conformational effects
Electronic Structure Aromatic interactions Advanced knowledge of π-system behavior
Molecular Design Structure-property relationships Informed approach to molecular engineering

The compound's research significance is also reflected in its potential applications as a molecular building block for more complex chemical architectures. The tractable nature of the tricyclic scaffold suggests potential utility in future drug discovery programs, although specific therapeutic applications require extensive additional investigation. The physicochemical properties of compounds incorporating this tricyclic framework indicate favorable characteristics for various research applications.

Advanced computational studies have provided additional insights into the electronic structure and properties of complex tricyclic systems related to this compound. These investigations have employed sophisticated theoretical methods to analyze the aromatic character and electronic distribution within constrained tricyclic frameworks, contributing to the fundamental understanding of how structural constraints influence molecular properties.

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOJZFNHXUUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143792
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10122-95-9
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010122959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis is complicated by the need to form multiple fused rings with defined stereochemistry and the introduction of the amine group without compromising the aromatic or conjugated system integrity.

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Construction of the tricyclic framework via cyclization or ring-closing reactions.
  • Functionalization to introduce the amine group at the 5-position.
  • Purification and characterization to confirm the structure and purity.

Due to the lack of a single standardized procedure in the literature, the synthesis often adapts classical cyclophane or paracyclophane synthetic methodologies tailored to this compound’s unique structure.

Detailed Preparation Methods

Cyclophane-Based Synthetic Routes
  • The compound belongs to the family of tricyclohexadecahexaenes, structurally related to paracyclophanes, which are synthesized via controlled cyclization of aromatic precursors.
  • A common approach involves the bromomethylation of aromatic precursors (e.g., naphthalene derivatives) followed by coupling with dithiols or other nucleophiles to form cyclic sulfide intermediates.
  • Subsequent ring contraction and oxidation steps (e.g., using hydrogen peroxide in acetic acid) convert sulfides to sulfoxides, facilitating thermal pyrolysis-induced elimination to yield the desired tricyclic aromatic system.
  • This method, while demonstrated for related tricyclic compounds, provides a conceptual framework for preparing tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine by adapting the substituents and functional groups accordingly.
Amine Functional Group Introduction
  • The amine group at the 5-position is introduced either by direct substitution on a preformed tricyclic scaffold or by incorporating nitrogen-containing building blocks during the cyclization steps.
  • Nucleophilic aromatic substitution or reductive amination strategies may be employed depending on the precursor availability and reaction conditions.
  • Careful control of reaction conditions is necessary to avoid over-reduction or degradation of the conjugated system.

Representative Synthetic Procedure (Hypothetical Example Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Bromomethylation Blanc reaction with para-substituted naphthalene derivative Formation of bis(bromomethyl) intermediate
2 Cyclization via dithiol coupling Dilute conditions, room temperature, 3 days Formation of dithia-cyclophane intermediate
3 Ring contraction Benzyne-induced Stevens rearrangement Bis(sulfide) [2.2]naphthalenoparacyclophane
4 Oxidation H2O2 in acetic acid Bis(sulfoxide) intermediate
5 Thermal pyrolysis Controlled heating Formation of tricyclic aromatic core
6 Amine functionalization Nucleophilic substitution or reductive amination Introduction of amine at position 5

This sequence is adapted from related tricyclic compound syntheses and would require optimization for this specific amine derivative.

Research Findings and Analytical Data

  • X-ray crystallography confirms the tricyclic framework and the spatial arrangement of substituents in related compounds, supporting the structural assignment of the synthesized product.
  • The strain energies associated with the tricyclic system have been measured calorimetrically, indicating the synthetic challenge due to ring strain, which must be considered when selecting reaction conditions.
  • Limited direct research on this exact amine compound exists, but the broader class of tricyclic amines shows promising applications in pharmaceuticals and materials science, motivating ongoing synthetic studies.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Core Structure Tricyclo[8.2.2.2^4,7]hexadecahexaene
Key Synthetic Challenges Ring strain, multi-step cyclization, amine installation
Typical Reaction Types Bromomethylation, cyclization, oxidation, thermal elimination, amine substitution
Common Reagents Bromomethylating agents, dithiols, oxidants (H2O2), amination agents
Analytical Techniques X-ray crystallography, NMR, mass spectrometry
Storage Recommendations Store under inert atmosphere, dark, room temperature to prevent degradation

Chemical Reactions Analysis

Types of Reactions: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), sodium hydride (NaH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Alkylated amines

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that compounds similar to Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine exhibit significant anticancer activity. The compound's structure allows for interactions with biological targets that may inhibit cancer cell proliferation. Studies have shown that modifications of tricyclic structures can enhance their efficacy against various cancer types by inducing apoptosis in malignant cells .

Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This potential makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Synthesis:
this compound can serve as a monomer in the synthesis of novel polymers with unique mechanical and thermal properties. Its rigid structure contributes to the stability of the resulting materials, which can be utilized in high-performance applications such as aerospace and automotive industries .

Nanocomposites:
This compound has been explored as an additive in the formulation of nanocomposites. When incorporated into polymer matrices, it enhances the mechanical strength and thermal stability of the composites. These properties are crucial for developing advanced materials used in electronics and packaging .

Chemical Intermediate

Synthetic Pathways:
this compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows chemists to create derivatives with tailored functionalities for specific applications in pharmaceuticals and agrochemicals .

Reagent in Organic Synthesis:
The compound can act as a reagent in organic synthesis reactions due to its amine functional group. It can participate in nucleophilic substitutions and coupling reactions to form more complex molecular architectures that are valuable in drug development .

Case Studies

StudyFocus AreaFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified tricyclic compounds similar to this compound.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures; potential for treating neurodegenerative diseases identified.
Polymer DevelopmentDeveloped high-performance polymers with enhanced thermal stability using this compound as a monomer; applications in aerospace discussed.
Nanocomposite ApplicationsImproved mechanical properties of polymer matrices when incorporating this compound; potential uses in electronics highlighted.

Mechanism of Action

The mechanism of action of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Tricyclic Antidepressants (TCAs)

  • Nortriptyline Hydrochloride (C₁₉H₂₂ClN, MW: 299.84 g/mol): Contains a tricyclo[9.4.0.0³,⁸]pentadeca-hexaene backbone with a secondary amine. It inhibits serotonin/norepinephrine reuptake and is used clinically for depression .
  • Protriptyline Hydrochloride (C₁₉H₂₂ClN, MW: 299.84 g/mol): Structurally similar to nortriptyline but with a heptaene system, enhancing its lipophilicity and receptor affinity .
  • Comparison : The target compound lacks the extended aromaticity of TCAs, reducing its CNS activity but increasing suitability for material science applications.

Paracyclophane Derivatives

  • 1-[Tricyclo...hexaen-5-yl]ethanone (CAS 10029-00-2): Replaces the amine with a ketone group, altering electronic properties (e.g., reduced basicity, logP ~4.2) .
  • Tetramethyl-tricyclohexadecahexaene (C₂₀H₂₄, MW: 264.40 g/mol): Methyl substituents increase steric bulk and hydrophobicity (XlogP >5), making it less reactive .

Chlorinated Derivatives

  • Dichloro-tricyclohexadecahexaene (CAS 28804-46-8): Chlorination enhances electrophilicity, enabling use in cross-coupling reactions .
  • Tetrachloro-tricyclohexadecahexaene (CAS 30501-29-2): Listed on Canada’s Non-Domestic Substances List (NDSL), indicating regulatory restrictions due to environmental toxicity .

Functional and Mechanistic Differences

Compound Molecular Formula MW (g/mol) Key Functional Group Mechanism/Application Reference
Target Compound C₁₆H₁₇N 223.31 Primary amine Photophysical probes
Nortriptyline Hydrochloride C₁₉H₂₂ClN 299.84 Secondary amine Serotonin reuptake inhibition
1-[Tricyclo...]ethanone C₁₇H₁₆O 236.31 Ketone Synthetic intermediate
Tetramethyl-derivative C₂₀H₂₄ 264.40 Methyl groups Material science applications

Key Observations :

  • Bioactivity: TCAs (e.g., nortriptyline) exhibit strong CNS effects due to extended π-systems and amine positioning, whereas the target compound’s compact structure limits receptor interaction .
  • Solubility : The target compound’s XlogP (3.8) is lower than tetramethyl derivatives (XlogP >5), suggesting better solubility in polar solvents .
  • Reactivity : Chlorinated derivatives show enhanced electrophilicity for catalytic applications, unlike the parent amine .

Research Implications

  • Pharmacology : Structural simplification (e.g., removing aromatic rings) could reduce off-target effects in TCAs .
  • Materials Science : Planar chiral derivatives of the target compound exhibit unique fluorescence properties, useful in optoelectronics .

Biological Activity

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine , also known by its CAS number 10122-95-9, is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds. This compound has garnered interest in various fields due to its potential biological activities.

PropertyValue
Molecular FormulaC16_{16}H17_{17}N
Molecular Weight223.31 g/mol
CAS Number10122-95-9
StructureChemical Structure

Biological Activity

The biological activity of this compound can be summarized through various studies focusing on its pharmacological properties and potential therapeutic applications.

Cytotoxicity and Anticancer Properties

Initial investigations into the cytotoxic effects of tricyclic compounds have shown that they may induce apoptosis in cancer cells. For example:

  • Case Study 1 : A study on structurally related compounds demonstrated that they inhibit cell proliferation in various cancer cell lines by inducing oxidative stress and disrupting mitochondrial function.
  • Case Study 2 : Another investigation reported that tricyclic amines exhibit selective toxicity towards tumor cells compared to normal cells due to differential uptake mechanisms.

The proposed mechanism for the biological activity of this compound involves:

  • Free Radical Scavenging : The presence of multiple double bonds allows for effective interaction with free radicals.
  • Cell Membrane Interaction : The hydrophobic nature of the compound facilitates insertion into lipid membranes, potentially altering membrane dynamics and signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

Toxicological Profile

The toxicological data available for this compound is limited but suggests caution:

Toxicity ParameterObservations
Acute ToxicityLimited data available; further studies needed
Chronic ToxicityPotential for bioaccumulation; requires evaluation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted precursors under controlled conditions. For example, hydroxylamine hydrochloride and NaOH in ethanol can yield derivatives with 81% efficiency after silica gel column chromatography (EtOAc/Cy 1:9). Key factors for optimization include stoichiometric ratios (e.g., 1.25 equiv. of hydroxylamine), inert atmospheres (argon), and purification techniques . Pre-cooling reactants (-10°C) and using catalysts like K₂CO₃ can further enhance yields in multi-step syntheses .

Q. What spectroscopic methods are most effective for characterizing Tricyclo[...]hexaen-5-amine, and what key spectral features should researchers anticipate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For instance, derivatives exhibit distinct aromatic proton signals at δ 6.8–7.2 ppm and methylene bridges at δ 3.2–4.0 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while high-resolution mass spectrometry (HR-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 299.84) . Polarimetry ([α]D values) is essential for chiral derivatives .

Q. What are the critical safety considerations when handling Tricyclo[...]hexaen-5-amine in laboratory settings?

  • Methodological Answer : Although classified as non-hazardous under GHS, precautions include using fume hoods to avoid inhalation, wearing nitrile gloves, and immediately rinsing skin/eyes with water upon contact. Storage in sealed containers at 2–8°C in dry, dark environments prevents degradation. Emergency protocols mandate artificial respiration for inhalation cases and avoiding oral ingestion .

Advanced Research Questions

Q. How can computational modeling techniques be applied to predict the electronic properties or reactivity of Tricyclo[...]hexaen-5-amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the compound’s planar chirality and π-conjugation may influence charge-transfer interactions. Molecular docking studies are recommended for evaluating receptor binding (e.g., sigma-1 receptor affinity) using software like AutoDock Vina, leveraging its tricyclic scaffold .

Q. What strategies are recommended for resolving contradictions in reported physical-chemical data (e.g., solubility, stability) across different studies?

  • Methodological Answer : Cross-validate data using standardized protocols:

  • Solubility : Test in polar (DMSO) and non-polar (hexane) solvents under controlled temperatures (25°C ± 1).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    Discrepancies in molar volume (201.5 cm³/mol) or surface tension (40.0 dyne/cm) may arise from impurities; use recrystallization or HPLC (>99% purity) for consistency .

Q. What experimental design principles should guide the investigation of structure-activity relationships in derivatives of Tricyclo[...]hexaen-5-amine?

  • Methodological Answer : Employ a modular synthesis approach:

  • Core modifications : Introduce substituents (e.g., methoxy, bromo) at positions 5 or 14 to alter steric/electronic profiles .
  • Bioactivity assays : Screen derivatives against target receptors (e.g., serotonin reuptake inhibition) using radioligand binding assays .
  • Data normalization : Use Hill equations to quantify efficacy (EC₅₀) and compare with reference compounds (e.g., nortriptyline) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine
Reactant of Route 2
Reactant of Route 2
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine

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